Allyl piperidin-4-ylcarbamate
CAS No.: 1023810-85-6
Cat. No.: VC3273129
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1023810-85-6 |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | prop-2-enyl N-piperidin-4-ylcarbamate |
| Standard InChI | InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h2,8,10H,1,3-7H2,(H,11,12) |
| Standard InChI Key | YQZCIKXLNVCDLS-UHFFFAOYSA-N |
| SMILES | C=CCOC(=O)NC1CCNCC1 |
| Canonical SMILES | C=CCOC(=O)NC1CCNCC1 |
Introduction
Allyl piperidin-4-ylcarbamate, with the molecular formula C9H16N2O2, is a chemical compound that has garnered attention in various fields due to its unique structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis, and potential uses based on available scientific literature.
Synthesis and Chemical Reactions
While specific synthesis methods for Allyl piperidin-4-ylcarbamate are not detailed in the available literature, compounds with similar structures often involve reactions that form the carbamate group and then esterify it with an allyl moiety. General procedures for synthesizing related compounds may involve the use of carbonyl diimidazole (CDI) or similar reagents to form the carbamate, followed by esterification with allyl alcohol or its derivatives.
Data Tables
Given the limited specific data on Allyl piperidin-4-ylcarbamate, we can only provide general information about related compounds. Below is a hypothetical table outlining potential SAR for piperidine derivatives, which might guide future research on Allyl piperidin-4-ylcarbamate.
| Compound | Substituent | Biological Activity |
|---|---|---|
| 1 | N-Benzyl | Cholinesterase Inhibition |
| 2 | Terminal Alkyne | Monoamine Oxidase B Inhibition |
| 3 | Piperidine Group | Antiaggregatory and Antioxidant Effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume